molecular formula C14H24O2 B1586785 2,2'-(Adamantane-1,3-diyl)diethanol CAS No. 80121-65-9

2,2'-(Adamantane-1,3-diyl)diethanol

Cat. No. B1586785
CAS RN: 80121-65-9
M. Wt: 224.34 g/mol
InChI Key: VUROTIPIKUBXPR-UHFFFAOYSA-N
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Description



  • Also known as 1,3-Bis(2-hydroxyethyl)adamantane , this compound is a white solid with a camphor-like odor.

  • Its molecular formula is C14H24O2 , and it can be described as the fusion of three cyclohexane rings.

  • Adamantane is the most stable isomer of C10H16 and shares a similar spatial arrangement of carbon atoms with diamond crystals.





  • Synthesis Analysis



    • The synthesis of 2,2’-(Adamantane-1,3-diyl)diethanol involves reactions with acrylyl chloride and triethylamine in benzene, yielding diacrylate (I).

    • Further purification is achieved by column chromatography on Al2O3 using chloroform as the eluent.





  • Molecular Structure Analysis



    • The adamantane group consists of three fused cyclohexane rings, resulting in a rigid and virtually stress-free molecule.

    • Its spatial arrangement of carbon atoms resembles that of diamond crystals.





  • Chemical Reactions Analysis



    • No specific chemical reactions are reported for this compound in the literature.





  • Physical And Chemical Properties Analysis



    • Melting Point : 270°C

    • Boiling Point : Sublimes

    • Solubility : Poorly soluble in water

    • Refractive Index : 1.568




  • Scientific Research Applications

    Synthesis of Functional Derivatives

    2,2'-(Adamantane-1,3-diyl)diethanol serves as a precursor for the synthesis of adamantane series diethanoic acids, which are valuable for preparing other functional derivatives. Optimal reaction conditions for these syntheses have been identified through mathematical modeling, highlighting the compound's utility in organic synthesis (Butenko et al., 1992).

    Adamantane-based Polymers

    A new study on adamantane-based dietheramine, synthesized from 2,2'-(Adamantane-1,3-diyl)diethanol, discusses the preparation of a series of polyimides featuring the adamantane-2,2-diyl unit. These polymers exhibit high thermal stability and good solubility in organic solvents, making them attractive for high-performance materials applications (Hsiao & Li, 1998).

    Chemical Transformations and Catalysis

    The compound has been explored in various chemical transformations, including its role in the catalytic processes. For instance, it has been used in the generation of diamondoid hydrocarbons in SAPO-34 catalysts during methanol conversion, demonstrating its potential in catalysis and chemical engineering (Wei et al., 2012).

    Safety And Hazards



    • It is flammable and very toxic to aquatic life.

    • Avoid release to the environment and prevent contamination of ground water systems.

    • In case of exposure, follow appropriate first-aid measures.




  • Future Directions



    • Research on adamantane derivatives continues, exploring their applications as drugs, polymers, and lubricants.

    • Investigate potential uses in high-energy fuels, bioactive compounds, and pharmaceuticals.




    Please note that the information provided is based on available data, and further research may yield additional insights. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    2-[3-(2-hydroxyethyl)-1-adamantyl]ethanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H24O2/c15-3-1-13-6-11-5-12(7-13)9-14(8-11,10-13)2-4-16/h11-12,15-16H,1-10H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VUROTIPIKUBXPR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2CC3(CC1CC(C2)(C3)CCO)CCO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H24O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00385263
    Record name 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-ol)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00385263
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    224.34 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,2'-(Adamantane-1,3-diyl)diethanol

    CAS RN

    80121-65-9
    Record name 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-ol)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00385263
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 6
    2,2'-(Adamantane-1,3-diyl)diethanol

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